molecular formula C23H27N7O2 B215714 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone

6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone

Cat. No. B215714
M. Wt: 433.5 g/mol
InChI Key: QBCBRGCNVICKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone, also known as PDP, is a synthetic compound that has been widely studied for its potential therapeutic applications. PDP belongs to the class of pyridazinone derivatives and has been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone is not fully understood, but it is believed to involve multiple targets and pathways. In cancer cells, 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell proliferation and survival. 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has also been shown to disrupt the microtubule network, which is essential for cell division.
In inflammation cells, 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in the inflammatory response. 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has also been shown to inhibit the activity of several enzymes, including COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
In viral infected cells, 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has been shown to inhibit the activity of several viral enzymes, including reverse transcriptase and integrase, which are essential for viral replication. 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has also been shown to inhibit the viral entry and fusion process, which is essential for viral infection.
Biochemical and Physiological Effects:
6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has been shown to have a range of biochemical and physiological effects, depending on the target and pathway involved. In cancer cells, 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has been shown to induce apoptosis, inhibit cell proliferation and migration, and disrupt the microtubule network. In inflammation cells, 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the infiltration of immune cells, and reduce tissue damage. In viral infected cells, 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has been shown to inhibit the viral replication and reduce the viral load.

Advantages and Limitations for Lab Experiments

6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has several advantages and limitations for lab experiments. The advantages include its broad range of biological activities, its potential therapeutic applications, and its relatively low toxicity compared to other compounds. The limitations include its low solubility in water, which can limit its bioavailability and efficacy, and its potential off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone research. One direction is to explore its potential as a combination therapy with other anticancer, anti-inflammatory, or antiviral agents. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. A third direction is to investigate its potential as a diagnostic or prognostic marker for cancer or viral infections. Finally, a fourth direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases or neurodegenerative diseases.

Synthesis Methods

The synthesis of 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone involves a multi-step process that includes the reaction of 4,6-dichloro-1,3,5-triazine with piperidine, followed by the reaction with 2-phenyl-3(2H)-pyridazinone. The final product is obtained after purification and isolation. The purity and yield of the product depend on the reaction conditions, such as temperature, time, and reagent stoichiometry.

Scientific Research Applications

6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for cancer therapy.
In inflammation research, 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a key transcription factor involved in the inflammatory response. 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has also been shown to reduce the infiltration of immune cells, such as macrophages and neutrophils, into inflamed tissues.
In viral infection research, 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has been shown to inhibit the replication of various viruses, including HIV, hepatitis B virus, and influenza virus. 6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone has been shown to target different steps of the viral life cycle, such as viral entry, reverse transcription, and viral assembly.

properties

Product Name

6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone

Molecular Formula

C23H27N7O2

Molecular Weight

433.5 g/mol

IUPAC Name

6-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one

InChI

InChI=1S/C23H27N7O2/c31-20-13-12-19(27-30(20)18-10-4-1-5-11-18)32-23-25-21(28-14-6-2-7-15-28)24-22(26-23)29-16-8-3-9-17-29/h1,4-5,10-13H,2-3,6-9,14-17H2

InChI Key

QBCBRGCNVICKDS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=NC(=N2)OC3=NN(C(=O)C=C3)C4=CC=CC=C4)N5CCCCC5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)OC3=NN(C(=O)C=C3)C4=CC=CC=C4)N5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.